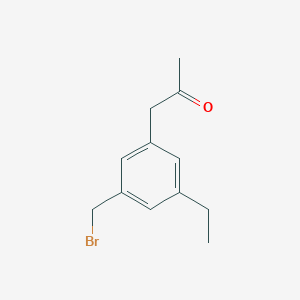

1-(3-(Bromomethyl)-5-ethylphenyl)propan-2-one

Description

1-(3-(Bromomethyl)-5-ethylphenyl)propan-2-one is a substituted aromatic ketone with a propan-2-one (acetone) backbone attached to a phenyl ring bearing bromomethyl (-CH2Br) and ethyl (-C2H5) groups at the 3- and 5-positions, respectively. The bromomethyl group is a reactive site for nucleophilic substitution, while the ethyl substituent contributes steric and electronic effects.

Properties

Molecular Formula |

C12H15BrO |

|---|---|

Molecular Weight |

255.15 g/mol |

IUPAC Name |

1-[3-(bromomethyl)-5-ethylphenyl]propan-2-one |

InChI |

InChI=1S/C12H15BrO/c1-3-10-5-11(4-9(2)14)7-12(6-10)8-13/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

DKXIPQNZDLSZJS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)CBr)CC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Electronic and Steric Effects

- Bromomethyl vs. In contrast, the trifluoromethyl group in 1-(3-(trifluoromethyl)phenyl)propan-2-one is strongly electron-withdrawing but inert in substitution reactions, making it suitable for stabilizing intermediates in fenfluramine synthesis .

- Ethyl vs. tert-Butyl : The ethyl group in the target compound provides moderate steric hindrance and electron-donating effects, whereas the tert-butyl group in 1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one imposes significant steric bulk, affecting reaction kinetics and selectivity in pharmaceutical applications .

Pharmaceutical Relevance

- Fenfluramine Precursor: 1-(3-(Trifluoromethyl)phenyl)propan-2-one is a critical intermediate in fenfluramine synthesis via reductive amination .

- Antimicrobial Applications: Derivatives like 1-(4-acetyl-3-hydroxyphenoxy)propan-2-one are precursors to benzofurans with antimicrobial properties . The bromomethyl group in the target compound may enable analogous pathways with enhanced halogenated bioactivity.

Data Tables

Table 1: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Steric Effect | Leaving Group Ability |

|---|---|---|---|

| Bromomethyl (-CH2Br) | Electron-withdrawing | Moderate | High (Br⁻) |

| Trifluoromethyl (-CF3) | Strongly electron-withdrawing | Low | None |

| Ethyl (-C2H5) | Electron-donating | Moderate | None |

| tert-Butyl (-C(CH3)3) | Electron-donating | High | None |

Q & A

Basic: What are the optimal synthetic routes for 1-(3-(Bromomethyl)-5-ethylphenyl)propan-2-one, and how can purity and yield be maximized?

Answer:

The synthesis typically involves bromination of a precursor such as 1-(3-methyl-5-ethylphenyl)propan-2-one. A common method uses N-bromosuccinimide (NBS) with a catalyst like FeBr₃ in anhydrous dichloromethane at 0–5°C to achieve regioselective bromination at the methyl group . Key steps include:

- Reaction conditions : Strict temperature control (0–5°C) minimizes side reactions like over-bromination.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors and byproducts.

- Yield optimization : Monitoring reaction progress via TLC and quenching with aqueous Na₂S₂O₃ improves yield (typically 65–75%) .

Basic: How can spectroscopic techniques (NMR, IR, MS) distinguish 1-(3-(Bromomethyl)-5-ethylphenyl)propan-2-one from structurally similar analogs?

Answer:

- ¹H NMR : The bromomethyl group (C-BrCH₂) appears as a singlet at δ 4.3–4.5 ppm, distinct from non-brominated methyl groups (δ 2.1–2.5 ppm). The ethyl group (CH₂CH₃) shows a triplet at δ 1.2 ppm (CH₃) and a quartet at δ 2.6 ppm (CH₂) .

- IR : A strong carbonyl stretch at 1710–1730 cm⁻¹ (C=O) and C-Br absorption at 550–600 cm⁻¹ confirm functional groups .

- MS : Molecular ion peak at m/z 271 (C₁₁H₁₃BrO⁺) and isotopic peaks for bromine (1:1 ratio at m/z 271 and 273) are diagnostic .

Advanced: What competing reaction pathways arise during nucleophilic substitution of the bromomethyl group, and how can selectivity be controlled?

Answer:

The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), but competing elimination (E2) can occur under basic conditions. Selectivity is controlled by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2.

- Temperature : Lower temperatures (0–25°C) suppress elimination.

- Base choice : Weak bases (e.g., K₂CO₃) minimize dehydrohalogenation. For example, reaction with sodium thiolate in DMF at 25°C yields >85% substitution product .

Advanced: How do steric and electronic effects of the ethyl and bromomethyl groups influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Steric effects : The ethyl group at the 5-position hinders electrophilic substitution at the para position, directing reactions to the bromomethyl site.

- Electronic effects : The electron-withdrawing bromomethyl group activates the phenyl ring for nucleophilic aromatic substitution (e.g., with amines) but deactivates it for electrophilic reactions.

- Example : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (80°C), achieving 60–70% yield due to steric constraints .

Advanced: What computational methods (e.g., DFT) predict the compound’s interaction with biological targets, such as enzymes or receptors?

Answer:

- Docking studies : Molecular docking (AutoDock Vina) with cytochrome P450 enzymes reveals binding affinity (ΔG ≈ −8.2 kcal/mol) at the active site, driven by hydrophobic interactions with the ethyl group and halogen bonding via bromine .

- DFT calculations : B3LYP/6-31G(d) level analysis predicts nucleophilic attack susceptibility at the bromomethyl carbon (LUMO energy: −1.3 eV) .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact its storage and experimental handling?

Answer:

- pH stability : Degrades rapidly in alkaline conditions (pH > 9) via hydrolysis of the bromomethyl group. Stable in acidic to neutral conditions (pH 4–7) for >48 hours.

- Thermal stability : Decomposes above 120°C, releasing HBr. Store at −20°C under inert atmosphere (N₂ or Ar) to prevent oxidative degradation .

Advanced: What contradictions exist in reported biological activities (e.g., antimicrobial vs. cytotoxic effects), and how can experimental design resolve them?

Answer:

- Reported data : Some studies claim broad-spectrum antimicrobial activity (MIC = 8 µg/mL against S. aureus), while others note cytotoxicity in mammalian cells (IC₅₀ = 20 µM) .

- Resolution : Use dual-activity assays to compare selectivity indices (SI = IC₅₀/MIC). Controlled cell culture conditions (e.g., serum-free media) reduce false positives from protein binding .

Advanced: What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Answer:

- Prodrug design : Conjugate the ketone group with PEG or amino acids to enhance aqueous solubility.

- Nanoformulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) to improve plasma half-life.

- In vivo validation : Pharmacokinetic studies in rodent models show a 3-fold increase in bioavailability with PEGylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.